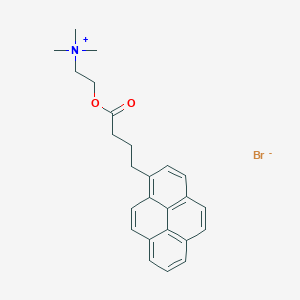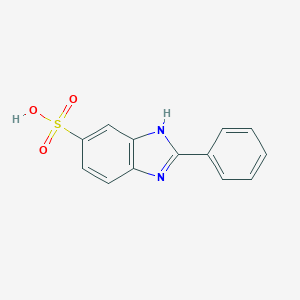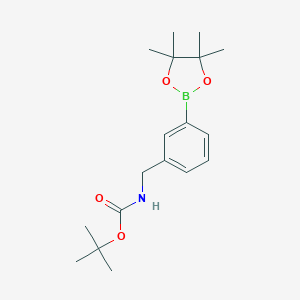
tert-Butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzylcarbamate
Vue d'ensemble
Description
The compound tert-Butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzylcarbamate is a chemical of interest due to its potential applications in organic synthesis and pharmaceutical research. While the specific compound is not directly mentioned in the provided papers, related compounds with tert-butyl and dioxaborolane moieties are frequently used as intermediates in the synthesis of biologically active molecules, such as CCR2 antagonists , dipeptido-mimetics , and various indazole and indoline derivatives .
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions with a focus on maintaining enantioselectivity and protecting functional groups. For instance, an iodolactamization step is critical in the enantioselective synthesis of a related benzyl carbamate, which is an intermediate for CCR2 antagonists . Similarly, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates are prepared from aldehydes and tert-butyl N-hydroxycarbamate, acting as N-(Boc)-protected nitrones in subsequent reactions . The synthesis of orthogonally protected boronic acid analogs of amino acids also involves alkylation and selective cleavage steps . These methods highlight the importance of protecting groups and regioselective functionalization in the synthesis of complex organic molecules.
Molecular Structure Analysis
The molecular structure of tert-butyl dioxaborolane derivatives is characterized using various spectroscopic techniques, including NMR, IR, and MS, as well as X-ray crystallography . Density functional theory (DFT) calculations are often employed to optimize the molecular structure and compare it with experimental data, ensuring the accuracy of the synthesized compounds' structures .
Chemical Reactions Analysis
The tert-butyl and dioxaborolane moieties in these compounds are reactive sites that can undergo further chemical transformations. For example, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates react with organometallics to yield N-(Boc)hydroxylamines, demonstrating their utility as building blocks in organic synthesis . The boronic acid moiety in these compounds is particularly useful for Suzuki-Miyaura cross-coupling reactions, which are pivotal in the construction of carbon-carbon bonds in complex organic molecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of tert-butyl dioxaborolane derivatives are influenced by their molecular structure. DFT studies provide insights into the electronic properties, such as frontier molecular orbitals and molecular electrostatic potential, which are crucial for understanding the reactivity and interaction of these compounds with other molecules . The crystallographic analysis further aids in elucidating the solid-state conformation and potential intermolecular interactions, which can affect the compound's stability and solubility .
Applications De Recherche Scientifique
Synthesis and Characterization
- Intermediate in Biologically Active Compounds : This compound is used as an intermediate in the synthesis of biologically active compounds like crizotinib (Kong et al., 2016).
- Crystal Structure and DFT Study : It serves as a significant intermediate for 1H-indazole derivatives, with its structure and properties studied through spectroscopy, X-ray diffraction, and density functional theory (Ye et al., 2021).
Applications in Polymer Science
- Polyfluorene Building Blocks : The compound is used in the synthesis of heterodifunctional polyfluorenes, leading to nanoparticles with bright fluorescence, relevant in materials science (Fischer et al., 2013).
- Water-Soluble Carboxylated Polyfluorenes : It facilitates the creation of water-soluble carboxylated polyfluorenes, which exhibit strong fluorescence quenching in the presence of certain proteins (Zhang et al., 2008).
Mécanisme D'action
Target of Action
It is known that this compound is an important intermediate in the synthesis of many biologically active compounds .
Mode of Action
It is known to be used as an intermediate in the synthesis of various biologically active compounds , suggesting that its interaction with its targets and the resulting changes would depend on the specific compound it is being used to synthesize.
Biochemical Pathways
As an intermediate in the synthesis of various biologically active compounds , the affected pathways and their downstream effects would likely depend on the specific compound it is being used to synthesize.
Pharmacokinetics
As an intermediate in the synthesis of various biologically active compounds , its pharmacokinetic properties would likely depend on the specific compound it is being used to synthesize.
Result of Action
As an intermediate in the synthesis of various biologically active compounds , the effects of its action would likely depend on the specific compound it is being used to synthesize.
Action Environment
As an intermediate in the synthesis of various biologically active compounds , these factors would likely depend on the specific compound it is being used to synthesize.
Propriétés
IUPAC Name |
tert-butyl N-[[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28BNO4/c1-16(2,3)22-15(21)20-12-13-9-8-10-14(11-13)19-23-17(4,5)18(6,7)24-19/h8-11H,12H2,1-7H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANBFXKONRFZJAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)CNC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28BNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00375245 | |
| Record name | tert-Butyl {[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00375245 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzylcarbamate | |
CAS RN |
832114-05-3 | |
| Record name | tert-Butyl {[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00375245 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 832114-05-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![(2S)-6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]hexanoic acid](/img/structure/B149446.png)

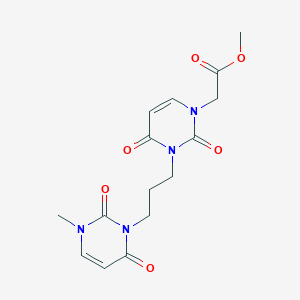
![1-[4-(2-Methylpropyl)phenyl]ethyl acetate](/img/structure/B149462.png)
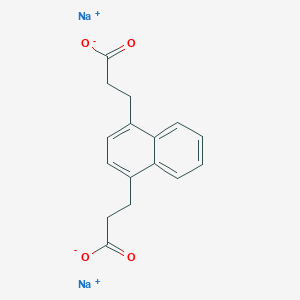
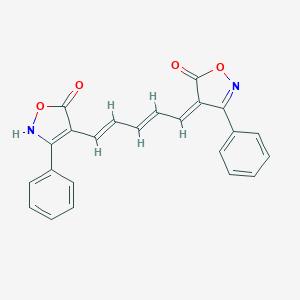
![1-[[3-(Morpholinomethyl)benzoyloxy]methyl]-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B149478.png)


